o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Overview
Description
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: is a chemical compound known for its utility in various analytical and synthetic applications. It is particularly valued for its role as a derivatization reagent, which enhances the detection and analysis of carbonyl-containing compounds through techniques such as gas chromatography and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine typically involves the reaction of pentafluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine primarily undergoes derivatization reactions with carbonyl compounds, forming oximes. This reaction is crucial for the detection and analysis of aldehydes and ketones .
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes, ketones), this compound, organic solvents (methanol, ethanol), bases (sodium hydroxide).
Major Products: The primary products of these reactions are oximes, which are more stable and easier to analyze than the original carbonyl compounds .
Scientific Research Applications
Chemistry: o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is widely used in analytical chemistry for the derivatization of carbonyl compounds, enhancing their detection by gas chromatography and mass spectrometry .
Biology and Medicine: In biological and medical research, this compound is used to detect and quantify various metabolites, including prostaglandins and thromboxane B2, which are important in physiological and pathological processes .
Industry: In industrial applications, this compound is used for quality control and monitoring of chemical processes, particularly those involving carbonyl compounds .
Mechanism of Action
The mechanism by which o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine exerts its effects involves the formation of a stable oxime derivative with carbonyl compounds. This reaction enhances the stability and detectability of the carbonyl compounds, facilitating their analysis by chromatographic and spectrometric methods .
Comparison with Similar Compounds
- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
- This compound acetate
Uniqueness: Compared to other derivatization reagents, this compound offers superior sensitivity and specificity for carbonyl compounds. Its pentafluorobenzyl group enhances the detectability of the derivatives by electron capture detection and mass spectrometry, making it a preferred choice in analytical applications .
Properties
IUPAC Name |
O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h1,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISMTPJFYEVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276254 | |
Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72915-12-9 | |
Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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